molecular formula C29H31NO7 B2725529 Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-61-4

Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

Cat. No. B2725529
CAS RN: 449766-61-4
M. Wt: 505.567
InChI Key: PZALSYVZGISCFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amino)-2-oxoacetate . This compound was then cyclized with phosphorus oxychloride under Bischler–Napieralski reaction conditions to give 1-carbethoxy-substituted dihydroisoquinoline .

Scientific Research Applications

Quantum Chemical Studies and Antineoplastic Activity

Quantum chemical studies have explored the dissociation of substituted benzoic acids, revealing insights into their dimerization and enthalpy of combustion. Specifically, derivatives like ethyl 2, 4-dimethoxy-6-methylbenzoate have shown potential in mimicking biosynthetic routes to orsellinic acid derivatives. Furthermore, certain benzohydroxamic acids, possibly related in structure or synthesis to Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate, have exhibited antineoplastic activities against leukemia in mice, underscoring their significance in medicinal chemistry research (Sainsbury, 1975).

Catalytic Hydrogenation and Derivative Synthesis

In a study on the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, catalytic hydrogenation of benzyl benzoate derivatives yielded significant products under mild conditions. This process demonstrates the potential for synthesizing complex molecules that could have applications in pharmaceuticals and organic chemistry research (Sobarzo-Sánchez et al., 2010).

Mesomeric Betaines Formation

Research into the formation of mesomeric betaines from substituted benzoates highlights novel chemical transformations. Specifically, the study involved the N-methylation of substituted benzoates to form quinolinium salts, demonstrating unique pathways in organic synthesis that could be relevant to the development of new materials or chemical probes (Schmidt et al., 2016).

Single Crystal X-Ray Structure Analysis

The synthesis and single crystal X-ray structure determination of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide showcases the intricate molecular architectures that can be achieved through synthetic organic chemistry. Such studies are crucial for understanding molecular conformations and interactions, which are vital for the development of new drugs and materials (Rimaz et al., 2009).

Antimicrobial Agent Development

A study on the synthesis of new quinazolines as potential antimicrobial agents indicates the ongoing search for novel compounds to combat resistant strains of bacteria and fungi. This research underscores the importance of continuous exploration for new antimicrobial compounds in the fight against infectious diseases (Desai et al., 2007).

properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-5-36-29(32)19-9-11-22(12-10-19)37-18-25-24-17-27(35-4)26(34-3)16-20(24)13-14-30(25)28(31)21-7-6-8-23(15-21)33-2/h6-12,15-17,25H,5,13-14,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZALSYVZGISCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

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